molecular formula C14H16N2O B1603449 3-(Piperidin-4-YL)quinolin-2(1H)-one CAS No. 205058-78-2

3-(Piperidin-4-YL)quinolin-2(1H)-one

Cat. No.: B1603449
CAS No.: 205058-78-2
M. Wt: 228.29 g/mol
InChI Key: KNBOBBCYHBUEHF-UHFFFAOYSA-N
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Description

3-(Piperidin-4-YL)quinolin-2(1H)-one is a heterocyclic compound that features a quinolinone core with a piperidine ring attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-YL)quinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with quinolin-2(1H)-one and piperidine.

    Reaction Conditions: A common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve:

    Catalysts: Using catalysts to enhance reaction rates.

    Continuous Flow Reactors: Implementing continuous flow chemistry to improve efficiency and scalability.

    Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-4-YL)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-2(1H)-one derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinolinone core or the piperidine ring.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the quinolinone or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products:

    Oxidation Products: Various quinolinone derivatives with different oxidation states.

    Reduction Products: Reduced forms of the quinolinone or piperidine rings.

    Substitution Products: Compounds with new functional groups attached to the quinolinone or piperidine rings.

Scientific Research Applications

3-(Piperidin-4-YL)quinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

    Quinolin-2(1H)-one Derivatives: Compounds with different substituents on the quinolinone core.

    Piperidine Derivatives: Molecules with modifications to the piperidine ring.

Uniqueness: 3-(Piperidin-4-YL)quinolin-2(1H)-one is unique due to its specific combination of a quinolinone core and a piperidine ring, which imparts distinct chemical and biological properties. This combination can result in enhanced pharmacological activity and specificity compared to other similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better harness its potential in various scientific and industrial fields.

Properties

IUPAC Name

3-piperidin-4-yl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14-12(10-5-7-15-8-6-10)9-11-3-1-2-4-13(11)16-14/h1-4,9-10,15H,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBOBBCYHBUEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592769
Record name 3-(Piperidin-4-yl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205058-78-2
Record name 3-(Piperidin-4-yl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-(1H)-one (4.00 g, 12.6 mmol) in methanol (500 mL) was degassed with argon, and 10% palladium on carbon (1.2 g) added. The reaction was placed under 1 atm hydrogen and heated to 50° C. for 5.5 h. The reaction was cooled and filtered through celite. Concentration provided the title compound, 2.7 g. MS 229 (M+1). 1H NMR (500 MHz, CD3OD) δ 7.80 (s, 1H), 7.67 (d, J=8 Hz, 1H), 7.51 (t, J=8 Hz, 1H), 7.33 (d, J=8 Hz, 1H), 7.25 (t, J=8 Hz, 1H), 3.52 (t, J=12 Hz, 2H), 3.17 (dt, J=3, 13 Hz, 2H), 3.15 (m, overlaps with δ 3.17 peak, 1H), 2.18 (d, J=14 Hz, 2H), 1.91 (dq, J=3, 12 Hz, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-(1-Benzylpiperidin-4-yl)quinolin-2(1H)-one (1.72 g, 5.40 mmol) was suspended in methanol (70 mL). A catalytic amount of palladium hydroxide (20% on carbon) was added to the mixture. The reaction vessel was placed on a Parr apparatus and charged with 55 psi of hydrogen. The reaction was shaken at room temperature for 5 h. The mixture was removed from the apparatus and filtered. The filtrate was concentrated to give the title compound as white solid in 90% yield. 1H NMR (300 MHz, DMSO-d6): δ 7.65 (s, 1H), 7.64 (d, J=10.61, 1H), 7.41 (t, J=7.50, 1H), 7.26 (d, J=8.05, 1H), 7.13 (t, J=7.32, 1H), 3.02 (d, J=11.71, 2H), 2.82 (t, J=11.89, 2H), 2.58 (t, J=11.71, 2H), 1.73 (t, J=11.71, 2H), 1.42 (m, 2H). Mass spec.: 229.4 (MH)+.
Name
3-(1-Benzylpiperidin-4-yl)quinolin-2(1H)-one
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
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0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
90%

Synthesis routes and methods III

Procedure details

A solution of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2(1H)-one (0.25 g. 0.29 mmol) and 10% Pd/C (130 mg) in MeOH (20 ml) was stirred at 40° C. for 6 hours. The catalysis was filtered and solvent evaporated affording the desired product. LC/MS (10% to 99%): M/Z (M+H)+ (obs)=229; tR=1.27.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 8.6 g (0.0387 mol) of 3-(4-pyridinyl)-2(1H)-quinolone, 1.2 1 of ethanol, 39 ml (0.039 mol) of 1N hydrochloric acid and 8.0 g of 10% palladium/charcoal was hydrogenated at a temperature of 40° C. until about 0.08 mol of hydrogen had been taken up. The mixture was freed from catalyst, the filtrate was evaporated down in vacuo, the residue was taken up in 200 ml of water and made ammoniacal. Common salt was added up to saturation point and the mixture was continuously extracted with dichloromethane using a perforator. The dichloromethane phase was evaporated down, the residue remaining was separated from by-products by chromatography over silica gel using FM1 as eluant. The appropriate fractions were combined, freed from solvent, dissolved in a little isopropanol and converted with ethanolic hydrogen chloride solution into the hydrochloride. Colourless crystals. Yield: 2.68 g (26.2% of theory).
Name
3-(4-pyridinyl)-2(1H)-quinolone
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.08 mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-4-YL)quinolin-2(1H)-one
Reactant of Route 2
3-(Piperidin-4-YL)quinolin-2(1H)-one
Reactant of Route 3
3-(Piperidin-4-YL)quinolin-2(1H)-one
Reactant of Route 4
3-(Piperidin-4-YL)quinolin-2(1H)-one
Reactant of Route 5
3-(Piperidin-4-YL)quinolin-2(1H)-one
Reactant of Route 6
3-(Piperidin-4-YL)quinolin-2(1H)-one

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